

5-Chloro-2-(tributylstannyl)pyridine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-2-(tributylstannyl)pyridine

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An In-depth Technical Guide to **5-Chloro-2-(tributylstannyl)pyridine**: Synthesis, Mechanism, and Application in Cross-Coupling Chemistry

Abstract

This technical guide provides a comprehensive overview of **5-Chloro-2-(tributylstannyl)pyridine**, a pivotal organostannane reagent in modern organic synthesis. We will dissect its fundamental physicochemical properties, explore its synthesis, and delve into its primary application as a coupling partner in palladium-catalyzed reactions, most notably the Stille cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile building block for the construction of complex molecular architectures. The causality behind experimental choices, mechanistic underpinnings, and practical protocols are detailed to ensure both scientific integrity and successful application.

Core Physicochemical Properties

5-Chloro-2-(tributylstannyl)pyridine is a substituted pyridine derivative that combines a nucleophilic organotin moiety with an electrophilic chloropyridine core. This unique electronic arrangement makes it an exceptionally useful intermediate for creating carbon-carbon bonds. Its key quantitative data are summarized below.

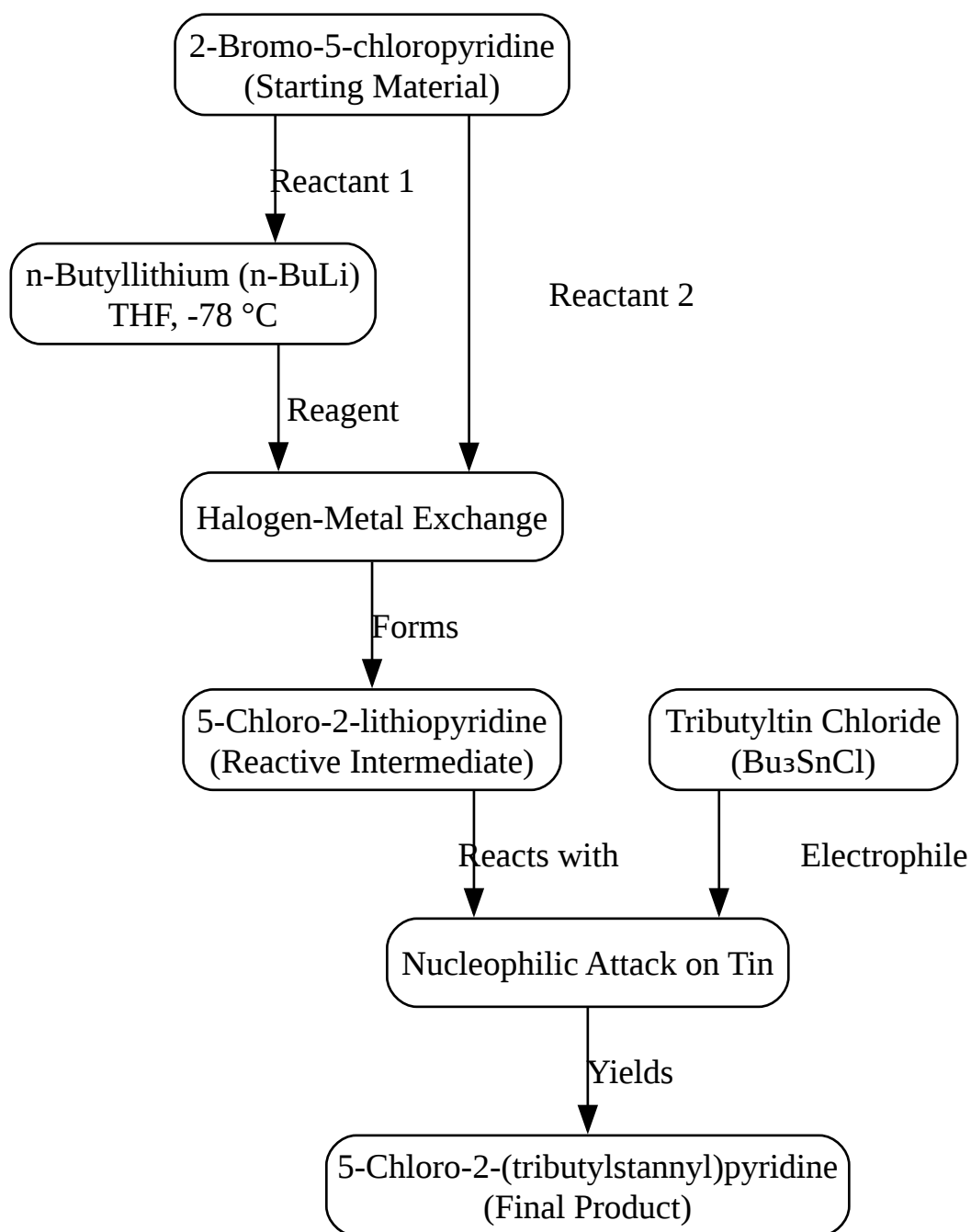
Property	Value	Source
Molecular Formula	C ₁₇ H ₃₀ ClNSn	[1][2][3]
Molecular Weight	402.59 g/mol	[1]
CAS Number	611168-63-9	[1][3]
Monoisotopic Mass	403.1089 Da	[2]
Appearance	(Typically) Colorless to yellow liquid	
Primary Application	Stille cross-coupling reactions	[4]

Synthesis of Substituted 2-(Tributylstannyl)pyridines

The synthesis of 2-(tributylstannyl)pyridine derivatives is reliably achieved through the reaction of a corresponding 2-halopyridine with an organolithium reagent followed by quenching with tributyltin chloride. This process involves a halogen-metal exchange to create a highly nucleophilic pyridyl anion, which then readily attacks the electrophilic tin center.

Conceptual Workflow: Synthesis

The logical flow for this synthesis is predicated on converting the relatively inert C-Br bond into a highly reactive C-Li bond, which can then be trapped by the tributyltin electrophile.



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Caption: Synthetic pathway for **5-Chloro-2-(tributylstannyl)pyridine**.

Exemplary Synthetic Protocol

This protocol is adapted from established procedures for analogous compounds[5][6]. The choice of 2-bromo-5-chloropyridine as a starting material is critical; the bromine atom is

significantly more reactive towards lithium-halogen exchange than the chlorine atom, allowing for regioselective lithiation at the 2-position.

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 2-bromo-5-chloropyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).
- **Lithiation:** Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, ~1.05 eq) dropwise via syringe. The formation of the lithiated intermediate is often accompanied by a color change. Stir for 1 hour at -78 °C.
 - **Causality Insight:** The extremely low temperature is crucial to prevent side reactions, such as the decomposition of the highly reactive pyridyllithium intermediate or attack on the solvent.
- **Stannylation:** To the reaction mixture, add tributyltin chloride (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir for an additional 1-2 hours at this temperature.
- **Quenching and Workup:** Allow the reaction to warm to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- **Extraction:** Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final product.

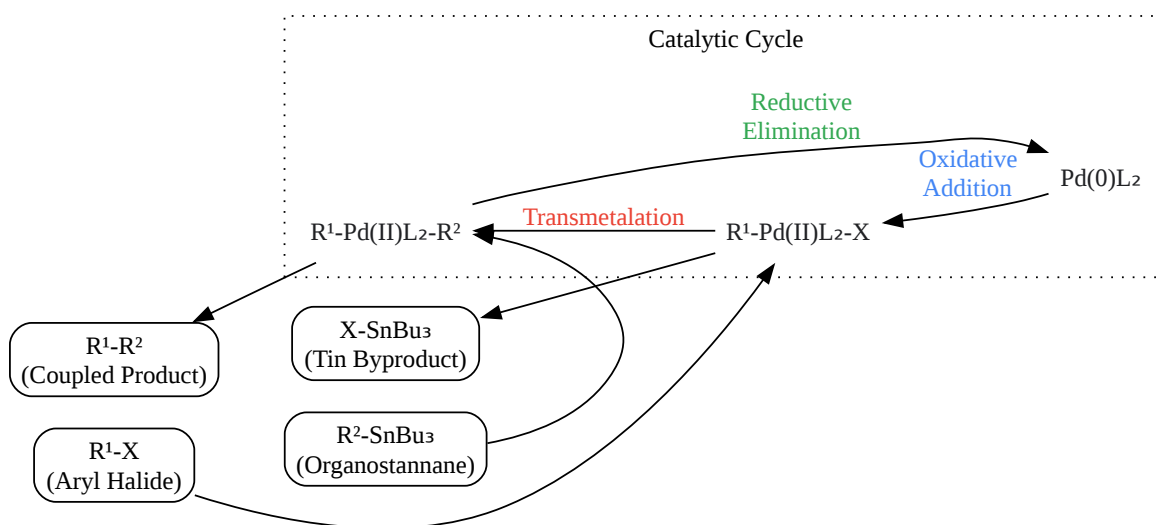
Core Application: The Stille Cross-Coupling Reaction

The Stille reaction is a cornerstone of synthetic chemistry, forming a C-C bond by coupling an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex[7][8]. **5-Chloro-2-(tributylstannyl)pyridine** serves as the organostannane partner. The reaction's success stems from the stability and functional group tolerance of the organotin reagents[8].

The Catalytic Cycle

The mechanism is a well-established catalytic cycle involving Pd(0) and Pd(II) species. Each step is critical for the reaction's progression.

- **Oxidative Addition:** The active Pd(0) catalyst oxidatively adds to the organic electrophile (e.g., an aryl bromide, R^1-X), forming a Pd(II) complex.
- **Transmetalation:** The organostannane (R^2-SnBu_3) transfers its organic group (the 5-chloropyridyl moiety in this case) to the palladium center, displacing the halide and forming a new Pd(II) complex. The tributyltin halide is released as a byproduct. This is often the rate-limiting step.
- **Reductive Elimination:** The two organic groups on the palladium complex (R^1 and R^2) couple and are eliminated from the metal center, forming the desired product (R^1-R^2) and regenerating the active Pd(0) catalyst, which re-enters the cycle.



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Caption: The catalytic cycle of the Stille cross-coupling reaction.

Field-Proven Experimental Protocol: Stille Coupling

This protocol provides a robust starting point for coupling **5-Chloro-2-(tributylstannyl)pyridine** with an aryl halide.

- **Reagent Preparation:** To a dry Schlenk tube, add the aryl halide (1.0 eq), **5-Chloro-2-(tributylstannyl)pyridine** (1.1-1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and any additional ligands or additives (e.g., P(o-tol)₃)[9].
 - **Causality Insight:** A slight excess of the organostannane is used to ensure complete consumption of the often more valuable aryl halide. The choice of catalyst and ligand is critical and depends on the electronic nature of the coupling partners; electron-rich phosphine ligands often accelerate the reaction.
- **Inert Atmosphere:** Seal the tube and subject it to three vacuum/argon purge cycles to remove all oxygen. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.
- **Solvent Addition:** Introduce an anhydrous, degassed solvent (e.g., toluene, DMF, or dioxane) via syringe[9]. The solvent must be thoroughly deoxygenated to protect the catalyst.
- **Reaction:** Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours)[9].
- **Workup and Purification:** After cooling to room temperature, the reaction mixture can be filtered through a pad of celite to remove the palladium catalyst. The solvent is removed under vacuum. The primary challenge in Stille couplings is the removal of the toxic and often nonpolar tributyltin byproducts. Purification is typically achieved via silica gel chromatography, often requiring specific elution systems. A common technique is to treat the crude mixture with a saturated solution of potassium fluoride (KF), which precipitates the tin salts as insoluble tributyltin fluoride.

Applications in Drug Discovery and Materials Science

The ability to forge C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance makes the Stille reaction an indispensable tool in medicinal chemistry and materials science.

- **Pharmaceutical Synthesis:** The pyridine ring is a privileged scaffold found in numerous approved drugs[10][11]. Reagents like **5-Chloro-2-(tributylstannyl)pyridine** allow for the direct installation of a functionalized pyridine ring onto a complex core, a key step in the synthesis of active pharmaceutical ingredients (APIs)[4][10]. This method is often preferred in late-stage functionalization due to its mild conditions.
- **Materials Science:** The construction of conjugated systems is fundamental to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and conductive polymers. The Stille reaction is widely used to link aromatic and heteroaromatic units, creating polymers and oligomers with tailored electronic and optical properties[4].

Safety, Handling, and Environmental Considerations

Trustworthiness in protocol requires acknowledging risks. Organotin compounds, including **5-Chloro-2-(tributylstannyl)pyridine** and its byproducts, are toxic.

- **Handling:** Always handle organostannanes in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
- **Storage:** Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The compound is generally stable but should be kept under an inert atmosphere to prevent degradation.
- **Toxicity and Waste:** The primary drawback of the Stille reaction is the toxicity of the tin compounds[7]. All waste containing tin must be segregated and disposed of according to institutional and environmental regulations. The difficulty in removing tin byproducts from the final product is a significant purification challenge that has led to the development of alternative coupling reactions, such as the Suzuki coupling[7].

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- To cite this document: BenchChem. [5-Chloro-2-(tributylstannyl)pyridine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1418376#5-chloro-2-tributylstannyl-pyridine-molecular-weight-and-formula]

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